molecular formula C14H18IN5O B1417029 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231959-23-1

3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide

Cat. No.: B1417029
CAS No.: 1231959-23-1
M. Wt: 399.23 g/mol
InChI Key: UTUSCAUAIQXEJY-UHFFFAOYSA-M
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Description

3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is a complex organic compound that features a unique combination of functional groups, including an imidazolium core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide typically involves a multi-step process:

    Formation of the Imidazole Core: The imidazole core can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazole core.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

    Quaternization to Form the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the imidazolium iodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and imidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in polar aprotic solvents, acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and piperazine rings.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

Medically, the compound is explored for its antimicrobial and anticancer properties. Its ability to form stable complexes with metals can enhance its activity against certain pathogens or cancer cells.

Industry

In industry, the compound’s unique structure makes it useful in the development of advanced materials, such as ionic liquids and conductive polymers, which have applications in energy storage and electronic devices.

Mechanism of Action

The mechanism by which 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazolium core can interact with negatively charged sites on proteins, while the piperazine and pyridine moieties can form hydrogen bonds and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyridin-2-yl)-1H-imidazol-3-ium iodide
  • 1-methyl-3-(piperazin-1-yl)-1H-imidazol-3-ium iodide
  • 3-methyl-1-(pyridin-2-yl)-1H-imidazol-3-ium chloride

Uniqueness

Compared to similar compounds, 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is unique due to the presence of both the piperazine and pyridine moieties, which provide a distinct set of chemical and biological properties

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O.HI/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13;/h2-7,12H,8-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSCAUAIQXEJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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